molecular formula C10H7Cl2NS B1607988 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole CAS No. 588676-51-1

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole

Cat. No.: B1607988
CAS No.: 588676-51-1
M. Wt: 244.14 g/mol
InChI Key: SORQUIQQZNHWIP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with chloromethyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thioamide in the presence of a base to form the thiazole ring. The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Thiazoles: Resulting from nucleophilic substitution.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions applied.

Scientific Research Applications

Chemistry

In chemistry, 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or dyes. Its unique structure allows for the creation of materials with desirable chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl and chlorophenyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1,3-thiazole: Lacks the chloromethyl group, which may affect its reactivity and biological activity.

    4-Methyl-2-(2-chlorophenyl)-1,3-thiazole: Has a methyl group instead of a chloromethyl group, leading to different chemical properties.

    2-(2-Chlorophenyl)-4-phenyl-1,3-thiazole: Contains a phenyl group instead of a chloromethyl group, which can influence its interactions and applications.

Uniqueness

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole is unique due to the presence of both chloromethyl and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern can enhance its utility in various synthetic and application contexts.

Properties

IUPAC Name

4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NS/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORQUIQQZNHWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366296
Record name 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588676-51-1
Record name 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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